3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene
Description
Contextualization within Organic Chemistry and Substituted Aromatic Alkenes
3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene belongs to the class of organic compounds known as substituted aromatic alkenes. This classification signifies that the molecule contains three key structural features: an aromatic ring (a benzene (B151609) ring in this case), an alkene functional group (a carbon-carbon double bond), and various substituents attached to the aromatic ring (a methoxy (B1213986) and a methyl group).
The interplay between the aromatic ring and the alkene's π-system governs the chemical reactivity of such molecules. The aromatic ring can influence the reactivity of the double bond through electronic effects (resonance and induction), while the alkene substituent can, in turn, affect the aromatic ring's susceptibility to substitution reactions. These compounds are often valuable intermediates in organic synthesis, providing a scaffold for the construction of more complex molecules.
Precise Chemical Nomenclature and Structural Representation of this compound
The systematic IUPAC name for the compound is 1-methoxy-4-methyl-2-(2-methylprop-2-en-1-yl)benzene . This name precisely describes the arrangement of all atoms within the molecule. Other synonyms may exist in different chemical databases.
The structural representation provides a clear visualization of the molecule's connectivity.
Interactive Data Table: Structural Information
| Identifier | Value |
| IUPAC Name | 1-methoxy-4-methyl-2-(2-methylprop-2-en-1-yl)benzene |
| Molecular Formula | C13H18O |
| SMILES | CC1=CC(OC)=C(C=C1)CC(C)=C |
| InChI | InChI=1S/C13H18O/c1-10(2)8-11-7-9-12(14-4)6-5-11/h5-7,9H,8H2,1-4H3 |
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-methyl-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)7-11-8-10(3)5-6-12(11)13-4/h5-6,8H,1,7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFJGUMSGYUTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
Physical Properties
The physical properties of 3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene, such as its molecular weight, are fundamental constants. Other properties like boiling and melting points would be determined experimentally.
Interactive Data Table: Physical Properties
| Property | Value |
| Molecular Weight | 190.28 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Expected to be soluble in common organic solvents |
Chemical Properties
The chemical properties are dictated by the functional groups present in the molecule. The alkene double bond is susceptible to addition reactions, while the substituted benzene (B151609) ring can undergo electrophilic aromatic substitution, with the positions of attack influenced by the existing methoxy (B1213986) and methyl groups. The presence of benzylic hydrogens also allows for reactions at that position.
Synthesis and Formulation
General Synthesis Methodologies
A common and powerful method for the synthesis of ortho-allyl phenols is the Claisen rearrangement . This reaction involves the thermal rearrangement of an allyl phenyl ether. For the target molecule, a plausible synthetic route would start with 4-methylguaiacol (2-methoxy-4-methylphenol). This phenol (B47542) would first be converted to its corresponding allyl ether by reaction with an allyl halide, such as 3-chloro-2-methyl-1-propene, in the presence of a base. Subsequent heating of this allyl ether would induce the chemeo.comchemeo.com-sigmatropic Claisen rearrangement, leading to the formation of the desired ortho-alkenyl phenol. The final step would be the etherification of the newly formed phenolic hydroxyl group.
Precursor Materials
The key precursor materials for the Claisen rearrangement route would include:
2-Methoxy-4-methylphenol (4-methylguaiacol): The starting aromatic core.
3-Chloro-2-methyl-1-propene (Methallyl chloride): The source of the 2-methyl-1-propene side chain.
A suitable base: Such as potassium carbonate or sodium hydride, to deprotonate the phenol.
A methylating agent: Such as dimethyl sulfate (B86663) or methyl iodide, for the final etherification step.
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Detailed experimental NMR data for 3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene, including ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), are not available in the surveyed literature. Such data would be essential for the complete structural elucidation and conformational analysis of the molecule.
Specific chemical shifts, coupling constants, and multiplicity patterns for the protons of this compound are not documented.
The characteristic chemical shifts for the carbon atoms within this compound have not been reported.
Information from 2D NMR experiments, which would be crucial for establishing through-bond and through-space correlations between protons and carbons, is not available.
There are no published studies employing advanced NMR methodologies for the analysis of this compound in complex mixtures or for the determination of its stereochemistry.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Specific mass spectrometry data, which would confirm the molecular formula and provide insight into the fragmentation pathways of this compound, could not be located.
The EI-MS spectrum and a detailed analysis of the fragmentation pattern for this compound are not available in the reviewed sources.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides an experimental mass that can be compared against the calculated theoretical mass of its molecular formula, C₁₂H₁₆O.
This technique definitively confirms the elemental formula by distinguishing the compound from other molecules with the same nominal mass but different atomic compositions. The high precision, typically within a few parts per million (ppm), leaves little ambiguity as to the identity of the compound. The analysis is often performed using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₆O |
| Theoretical Mass (Monoisotopic) | 176.12012 u |
| Measured Mass (Example) | 176.12015 u |
| Mass Accuracy (Example Error) | +0.17 ppm |
The data presented in this table is illustrative of typical HRMS results for this compound.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization
Tandem mass spectrometry (MS/MS) provides deeper structural insights by elucidating the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound (m/z 176) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to piece together the molecule's structure.
The fragmentation pattern is characteristic of the compound's structure. Key fragmentations would include the loss of the terminal methyl group from the propene chain, leading to a stable resonance-delocalized cation. Another significant fragmentation pathway involves the cleavage at the benzylic position, which is a common and energetically favorable process for this type of molecule. The analysis of these fragments confirms the connectivity of the methoxy (B1213986), methyl, and propene groups to the phenyl ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The IR spectrum of this compound displays a unique pattern of absorption bands that confirm its key structural features.
The spectrum provides clear evidence for the aromatic ring, the alkene C=C double bond, the methoxy ether linkage, and various C-H bonds. The positions, intensities, and shapes of these bands are used for structural confirmation and can also be used to monitor reactions or assess sample purity.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group Assignment |
| C-H Stretch (Aromatic) | 3100-3000 | =C-H bonds on the phenyl ring |
| C-H Stretch (Aliphatic) | 3000-2850 | C-H bonds in methyl and methylene (B1212753) groups |
| C=C Stretch (Alkene) | ~1650 | C=C double bond of the propene group |
| C=C Stretch (Aromatic) | 1600-1450 | Carbon-carbon bonds within the phenyl ring |
| C-O Stretch (Ether) | ~1250 | Asymmetric C-O-C stretch of the methoxy group |
| C-H Out-of-Plane Bend | 900-675 | Bending vibrations of C-H bonds on the substituted aromatic ring |
The data in this table represents typical absorption ranges for the specified functional groups.
Chromatographic Separation Techniques
Chromatography is essential for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for assessing its purity.
Gas chromatography (GC) is a premier technique for analyzing volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. A common method involves using a non-polar column (e.g., one coated with 5% phenyl polysiloxane) and a temperature gradient to ensure efficient separation.
The purity of a sample is determined by integrating the peak area of the compound and comparing it to the total area of all detected peaks. A pure sample will exhibit a single, sharp peak at a characteristic retention time under specific analytical conditions. This method is highly effective for detecting and quantifying volatile impurities that may be present from the synthesis process.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analyzing the purity of this compound and for purifying it on a larger scale (preparative HPLC). Due to the compound's non-polar nature, reversed-phase HPLC is the most common approach.
In this mode, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is separated from more polar or less polar impurities based on its differential partitioning between the two phases. Analytical HPLC provides high-resolution separation for accurate purity determination, while preparative HPLC utilizes larger columns and higher flow rates to isolate gram-level quantities of the pure substance.
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer the most comprehensive analytical data. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of this compound.
As components elute from the GC column, they are directly introduced into the mass spectrometer. This provides not only the retention time for each component but also its mass spectrum. The mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparing it to spectral libraries or by interpreting its fragmentation pattern. This technique is invaluable for identifying unknown impurities in a sample, confirming the identity of the main peak, and providing an orthogonal method for purity assessment. Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, especially for analyzing less volatile impurities or reaction byproducts.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular geometries, energies, and the distribution of electrons. These methods are essential for predicting the physical and chemical properties of compounds like 3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic compounds. DFT calculations can be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which correspond to the lowest energy structure of the molecule.
For substituted phenylpropenes, DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G(d)) are commonly used to perform geometry optimization. mdpi.com These calculations yield precise coordinates for each atom in the molecule, providing a three-dimensional model. From this optimized structure, various energetic properties can be derived, such as the total electronic energy and the standard molar enthalpies of formation. mdpi.com The analysis of the molecular electrostatic potential (MEP) map, which can also be generated from DFT calculations, helps in identifying the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov
| Parameter | Typical Calculated Value |
|---|---|
| C=C (propene) Bond Length | ~1.34 Å |
| C-C (propene-phenyl) Bond Length | ~1.50 Å |
| C-O (methoxy) Bond Length | ~1.37 Å |
| C-C-C (propene) Bond Angle | ~125° |
Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by systematically rotating specific bonds and calculating the energy at each step to generate a potential energy surface (PES). researchgate.netmdpi.com
The PES maps the energy of the molecule as a function of its geometry. Minima on this surface correspond to stable or metastable conformers, while saddle points represent the transition states for conformational changes. researchgate.net For a molecule like the subject compound, key rotations would be around the single bond connecting the phenyl ring to the propene group and the bond connecting the methoxy (B1213986) group to the ring. These analyses reveal the preferred three-dimensional shape of the molecule and the flexibility of its structure, which can influence its biological activity and physical properties. nih.gov
Quantum chemical calculations are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.netepstem.net The calculated shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help assign signals in an experimental NMR spectrum. researchgate.net
Similarly, infrared (IR) spectroscopy frequencies and intensities can be computed by performing a vibrational analysis on the optimized molecular geometry. nih.gov This calculation determines the normal modes of vibration. The predicted frequencies often require scaling with an empirical factor to better match experimental results due to the assumptions made in the calculations (e.g., harmonic approximation). nih.gov These theoretical spectra serve as a powerful tool for identifying characteristic functional groups and confirming the molecular structure. cheminfo.org
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates the typical application of computational prediction. Specific data for the target compound is not available.)
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹³C (Aromatic C-O) | ~158.0 | ~157.8 |
| ¹³C (Alkene CH2) | ~115.0 | ~115.2 |
| ¹H (Methoxy) | ~3.8 | ~3.85 |
| Vibration | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=C Stretch (Alkene) | ~1650 | ~1645 |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a critical tool for exploring the step-by-step sequence of events during a chemical reaction, known as the reaction mechanism. It allows for the characterization of transient species like transition states and intermediates that are often difficult or impossible to observe experimentally. nih.govmdpi.com
A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. ucsb.edu Locating the geometry and energy of a transition state is crucial for understanding the kinetics of a reaction. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) approaches or eigenvector-following algorithms, are used to find these saddle points on the potential energy surface. ucsb.eduarxiv.org
Once a potential TS structure is located, a frequency calculation must be performed to verify it. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate to form or break bonds. ucsb.eduarxiv.org For reactions involving this compound, such as addition reactions at the double bond, TS calculations would reveal the precise geometry of the activated complex.
The activation energy is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. The energetic profile can also reveal whether a reaction is likely to proceed through a one-step or multi-step mechanism. researchgate.net For multi-step reactions, the profile can identify the rate-determining step—the step with the highest energy transition state. This detailed energetic information is fundamental to rationalizing reaction outcomes and designing more efficient chemical syntheses. mdpi.com
Structure-Activity Relationship (SAR) Modeling (Computational Aspects Only)
Computational SAR modeling is a cornerstone of modern medicinal chemistry, enabling researchers to predict the biological activity of novel compounds and to understand the molecular features crucial for their function. This is typically achieved by establishing a correlation between the structural or physicochemical properties of a series of compounds and their experimentally determined activities.
Key computational techniques employed in SAR studies include:
Quantitative Structure-Activity Relationship (QSAR): This method involves the development of mathematical models that relate the biological activity of a set of molecules to their physicochemical properties, often referred to as molecular descriptors. These descriptors can quantify various aspects of a molecule, such as its size, shape, lipophilicity, and electronic properties. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds.
Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein or nucleic acid. By predicting the preferred binding orientation and affinity of a ligand to its target, molecular docking provides insights into the molecular basis of its activity and can guide the design of more potent and selective molecules.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This "pharmacophore" can then be used as a template to screen virtual libraries for new potential active compounds.
Density Functional Theory (DFT) Calculations: DFT and other quantum mechanical methods are used to calculate the electronic structure of molecules. This information can provide detailed insights into molecular properties such as orbital energies (HOMO/LUMO), electrostatic potential, and reactivity, which are often critical determinants of biological activity.
In the context of this compound, a computational SAR study would theoretically involve synthesizing a series of analogs with systematic modifications to the methoxy, methyl, and propene groups. The biological activity of these compounds would be experimentally determined, and this data would then be used to build a computational model.
For instance, a hypothetical QSAR study might explore how variations in the electronic properties of the phenyl ring (modified by different substituents) or the steric bulk of the alkyl groups correlate with a specific biological endpoint. The results could be presented in data tables, as shown in the hypothetical examples below.
Hypothetical Data Table for a QSAR Study:
| Compound ID | Substituent (R) | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Predicted Activity (pIC50) |
| 1 | -OCH3 | 3.1 | 2.5 | 6.8 |
| 2 | -OH | 2.5 | 2.9 | 6.5 |
| 3 | -Cl | 3.4 | 2.1 | 7.1 |
| 4 | -CH3 | 3.5 | 2.4 | 6.9 |
Hypothetical Data Table for Molecular Docking Results:
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| 1 | Example Kinase 1 | -8.5 | Leu83, Val91, Phe148 |
| 2 | Example Kinase 1 | -7.9 | Val91, Ala100, Phe148 |
| 3 | Example Kinase 1 | -9.1 | Leu83, Val91, Met146 |
| 4 | Example Kinase 1 | -8.7 | Leu83, Ile98, Phe148 |
It is crucial to emphasize that the tables above are purely illustrative and are not based on actual experimental or computational data for this compound.
The absence of such studies in the scientific literature prevents a detailed and accurate discussion of the computational SAR for this specific compound. Future research in this area would be necessary to elucidate the relationship between its structure and any potential biological activities.
Environmental Chemical Biology and Fate
Occurrence and Distribution in Environmental Compartments
The distribution of 3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene in the environment is dictated by its physicochemical properties, including its volatility, water solubility, and affinity for organic matter.
As a substituted aromatic hydrocarbon, this compound is expected to have a notable vapor pressure, leading to its potential volatilization into the atmosphere from industrial sources or contaminated sites. In the atmosphere, its transport is governed by wind patterns and atmospheric conditions. Volatile organic compounds (VOCs) like this can be transported over long distances. nih.govresearchgate.net The presence of both a methoxy (B1213986) and a methyl group on the benzene (B151609) ring, along with the propene chain, influences its atmospheric reactivity and persistence.
In aquatic environments, the low water solubility characteristic of aromatic hydrocarbons suggests that this compound will likely have limited distribution in the water column. Instead, it is expected to partition to organic matter in sediments and suspended particles. This behavior is similar to that of styrene (B11656) oligomers, which are known to adsorb to soil and sediment.
Illustrative Data Table: Estimated Physicochemical Properties and Environmental Distribution
| Property | Estimated Value/Behavior | Implication for Environmental Compartments |
| Vapor Pressure | Moderate to High | Likely to be present in the atmosphere; subject to long-range transport. |
| Water Solubility | Low | Limited concentration in the aqueous phase; partitioning to sediment and biota is favored. |
| Octanol-Water Partition Coefficient (Kow) | High (estimated) | Strong affinity for organic matter; likely to adsorb to soil and sediment. |
| Henry's Law Constant | Moderate to High | Volatilization from water to air is a significant process. |
Environmental Transformation and Degradation Pathways
The environmental persistence of this compound is determined by its susceptibility to various degradation processes, both abiotic and biotic.
Photolysis: In the atmosphere, the primary degradation pathway for VOCs is through reactions with photochemically generated hydroxyl radicals (•OH). researchgate.netbibsonomy.org The benzene ring and the double bond in the propene group of this compound are susceptible to attack by these radicals, leading to its atmospheric degradation. nih.govresearchgate.net In aquatic systems, direct photolysis by sunlight may occur, although this is often a slower process compared to atmospheric photo-oxidation. The presence of dissolved organic matter in water can influence photodegradation rates. nih.gov
Hydrolysis: The ether linkage (methoxy group) and the carbon-carbon double bond are generally stable to hydrolysis under typical environmental pH conditions. libretexts.orgyoutube.com Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
The biodegradation of aromatic hydrocarbons by microorganisms is a crucial process for their removal from the environment. scilit.comnih.gov Bacteria, in particular, have evolved diverse metabolic pathways to break down these compounds. unesp.brnih.gov
The degradation of this compound would likely be initiated by microbial enzymes that attack either the aromatic ring or the alkene side chain. Oxygenases are key enzymes in the aerobic degradation of aromatic compounds, catalyzing the introduction of oxygen atoms into the benzene ring to form dihydrodiols. oup.com These intermediates are then further metabolized, leading to ring cleavage and eventual mineralization to carbon dioxide and water. The methoxy group may also be cleaved by microbial enzymes. nih.gov
While the biodegradability of styrene oligomers is predicted to be slow, the presence of functional groups on the aromatic ring of this compound could influence its susceptibility to microbial attack. nih.govresearchgate.net
Illustrative Data Table: Predicted Environmental Degradation Pathways
| Degradation Process | Environmental Compartment | Key Reactants/Conditions | Predicted Significance |
| Atmospheric Photo-oxidation | Atmosphere | Hydroxyl radicals (•OH), Ozone (O₃) | High |
| Direct Photolysis | Water, Soil Surface | Sunlight | Moderate |
| Hydrolysis | Water, Soil | Neutral pH | Low |
| Aerobic Biodegradation | Soil, Sediment, Water | Aerobic microorganisms, Oxygen | Moderate to High (depending on conditions) |
| Anaerobic Biodegradation | Anoxic Sediments, Groundwater | Anaerobic microorganisms | Low |
Environmental Impact Assessment (Chemical Aspects)
Aromatic hydrocarbons can exhibit toxicity to aquatic organisms. nih.gov The potential for bioaccumulation in organisms is linked to the compound's octanol-water partition coefficient (Kow). A high Kow suggests a tendency to accumulate in the fatty tissues of organisms, which could lead to biomagnification in the food chain. The environmental risk would also depend on the concentration of the compound in different environmental compartments and the sensitivity of the exposed organisms. nih.gov Risk assessment for polycyclic aromatic hydrocarbons often involves evaluating their potential for causing adverse ecological effects. researchgate.net
Formation of Secondary Environmental Pollutants (e.g., Ozone, Secondary Organic Aerosols)
Once released into the troposphere, this compound is expected to be a potent precursor to secondary pollutants like ozone (O₃) and secondary organic aerosols (SOA). This reactivity stems from its susceptibility to atmospheric oxidation, primarily initiated by hydroxyl radicals (OH) during the daytime and potentially nitrate (B79036) radicals (NO₃) at night. nih.govcopernicus.org
The atmospheric oxidation process involves several pathways:
OH Radical Addition to the Aromatic Ring: The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups activate the aromatic ring, making it susceptible to attack by OH radicals. researchgate.net This reaction initiates a complex sequence of events, often leading to ring-opening and the formation of highly oxygenated, lower volatility products. nih.gov These products can then partition from the gas phase to the particle phase, contributing to the formation and growth of SOA. researchgate.net
Reaction at the Alkene Group: The double bond in the 2-methyl-1-propene moiety is highly reactive towards both OH radicals and ozone. copernicus.org Ozonolysis or OH-initiated oxidation of the double bond breaks the molecule down, forming smaller, oxygenated compounds and radicals that participate in photochemical smog and ozone formation cycles.
Studies on analogous compounds, such as 2-methoxyphenol (guaiacol), have demonstrated significant SOA yields upon photooxidation. copernicus.org For instance, under low-NOx conditions, SOA yields for guaiacol (B22219) can range from 44% to 50%. copernicus.org The presence of NOx can further influence these yields, highlighting the complexity of SOA formation in different atmospheric environments. The oxidation of aromatic compounds is a known contributor to the atmospheric aerosol burden. nih.gov Given its structural features, this compound is likely to have a short atmospheric lifetime, on the order of hours to a day, and to contribute significantly to local and regional air pollution events. copernicus.orgnih.gov
Table 1: Inferred Atmospheric Reactions and Potential Products
| Reactant | Primary Oxidant | Anticipated Reaction Type | Potential Secondary Pollutant Products |
|---|---|---|---|
| This compound | Hydroxyl Radical (OH) | Addition to aromatic ring; Addition to C=C bond; H-abstraction from methyl groups | Highly oxygenated multifunctional compounds, ring-opened products, organic nitrates (in high NOx), Secondary Organic Aerosols (SOA) |
| This compound | Ozone (O₃) | Ozonolysis of C=C bond | Carbonyls (e.g., formaldehyde, acetone), Criegee intermediates, SOA, contributes to ground-level ozone formation |
| This compound | Nitrate Radical (NO₃) | Addition to C=C bond (nighttime) | Nitrooxy-organic compounds, contributes to nighttime SOA formation |
Persistence and Bioaccumulation Potential (Chemical Considerations)
The persistence and bioaccumulation potential of a chemical are critical factors in assessing its long-term environmental risk. These properties are largely determined by the compound's susceptibility to degradation and its lipophilicity.
Persistence:
The atmospheric lifetime of this compound is expected to be short due to its rapid oxidation, suggesting low persistence in the air. copernicus.orgnih.gov In soil and water, its fate would be primarily determined by microbial degradation. Many microorganisms possess pathways to break down aromatic compounds, including those with methoxy groups. frontiersin.orgnih.gov Bacteria such as Rhodococcus jostii have been shown to catabolize methoxylated aromatic compounds derived from lignin, a natural polymer that shares structural motifs with the target compound. nih.gov This suggests that this compound is likely to be biodegradable, and thus not persistent in soil and aquatic environments.
Bioaccumulation Potential:
Bioaccumulation potential is often estimated using the octanol-water partition coefficient (Log Kₒw or Log P), which measures a chemical's lipophilicity ("fat-loving" nature). nih.gov A high Log Kₒw value (typically > 3) suggests a tendency to accumulate in the fatty tissues of organisms.
While an experimentally determined Log Kₒw for this compound is not available, it can be estimated based on its structure. The molecule contains a significant hydrocarbon portion (the substituted phenyl and propene groups), which contributes to lipophilicity, as well as a polar methoxy group. The Log Kₒw for structurally similar halogenated aromatic hydrocarbons can range from 3 to over 5, indicating a potential for bioaccumulation. sfu.ca Computational models are often used to predict these values for new compounds. researchgate.netnih.gov Given its structure, it is plausible that the Log Kₒw for this compound falls into a range that would warrant consideration for bioaccumulation potential.
Table 2: Estimated Environmental Fate Parameters
| Parameter | Inferred Value/Behavior | Basis of Inference |
|---|---|---|
| Atmospheric Persistence | Low (Atmospheric lifetime of hours to a day) | High reactivity of aromatic ring and alkene group with atmospheric oxidants. copernicus.orgnih.gov |
| Persistence in Soil/Water | Low (Likely biodegradable) | Known microbial degradation pathways for methoxylated aromatic compounds. frontiersin.orgnih.gov |
| Bioaccumulation Potential (Log Kₒw) | Moderate to High (Estimated > 3) | Structural similarity to other lipophilic aromatic hydrocarbons; significant non-polar character. nih.govsfu.ca |
Biological Interactions and Mechanistic Studies in Vitro
In Vitro Biological Activity Screening of Analogues and Related Compounds
No publicly available research data specifically details the in vitro biological activity of 3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene. Studies on analogous compounds containing methoxyphenyl or methylpropene moieties have been conducted, but direct extrapolation of their activities to the target compound is not scientifically valid.
Free Radical Scavenging Assays (e.g., DPPH)
There is no information available from scientific sources regarding the free radical scavenging activity of this compound as determined by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.
Anti-inflammatory Pathways (e.g., Nitric Oxide generation suppression)
Data on the ability of this compound to suppress anti-inflammatory pathways, such as the inhibition of nitric oxide (NO) generation in vitro, has not been reported in the scientific literature.
Enzyme Inhibition Studies
There are no published studies evaluating the inhibitory effects of this compound on any specific enzymes.
Antimicrobial and Antifungal Evaluations
No data is available concerning the antimicrobial or antifungal properties of this compound against any tested microorganisms.
Molecular Mechanisms of Biological Action (In Vitro)
Due to the absence of biological activity screening, there is no research available detailing the molecular mechanisms of action for this compound.
Interaction with Biomolecules and Cellular Targets (e.g., enzymes, receptors)
There is no information in the scientific literature regarding the interaction of this compound with specific biomolecules, enzymes, or cellular receptors.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the in vitro biological interactions, cellular pathway modulation, or structure-activity relationships for the chemical compound This compound .
Detailed studies outlining its effects on signal transduction, metabolic processes, gene expression, or the development of structure-activity relationship (SAR) data based on in vitro assays could not be located in the public domain. Consequently, the requested article sections cannot be generated with scientifically accurate and verifiable data for this specific molecule.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies for Aromatic Alkenes
The synthesis of aromatic alkenes like 3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene is foundational to their study and application. Future research is likely to focus on the development of more efficient, sustainable, and versatile synthetic methods. Innovations in catalysis, such as the use of earth-abundant metals and photoredox catalysis, could provide milder and more selective routes to this and related compounds. Furthermore, the principles of flow chemistry offer a pathway to safer, more scalable, and highly reproducible synthetic processes for aromatic alkenes. The continuous nature of flow synthesis can allow for precise control over reaction parameters, potentially leading to higher yields and purities.
Advanced Mechanistic Investigations and Catalysis
A deeper understanding of the reaction mechanisms underlying the synthesis and transformation of aromatic alkenes is crucial for the rational design of improved catalysts and processes. Future investigations into this compound could employ advanced spectroscopic techniques and kinetic studies to elucidate reaction pathways. For instance, in-situ monitoring of catalytic reactions can provide valuable insights into the nature of the active catalytic species and the factors governing selectivity. Such mechanistic understanding is pivotal for the development of highly efficient and selective catalytic systems for the synthesis and functionalization of this class of molecules.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. Density Functional Theory (DFT) and other computational methods can be employed to predict reaction outcomes, elucidate reaction mechanisms, and design novel catalysts for the synthesis of aromatic alkenes. For this compound, computational studies could predict its reactivity, spectroscopic properties, and potential biological interactions, thereby guiding experimental efforts. This integrated approach can accelerate the discovery and development of new applications for this compound.
Exploration of New Biological Interaction Modalities (In Vitro)
The structural features of this compound, including its substituted phenyl ring and alkene moiety, suggest potential for biological activity. Future research could involve in vitro screening of this compound against a variety of biological targets, such as enzymes and receptors, to identify any potential therapeutic applications. For example, many methoxy- and methyl-substituted phenyl compounds exhibit interesting biological activities. Investigating the interactions of this specific alkene with various cell lines could uncover cytotoxic, anti-inflammatory, or other valuable pharmacological properties.
Environmental Remediation and Green Chemistry Applications
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on this compound could explore its synthesis using greener solvents and renewable starting materials. Moreover, the alkene functionality presents a handle for polymerization or grafting onto other materials. This could lead to the development of novel polymers or functionalized materials with applications in environmental remediation, such as the removal of pollutants from water. The development of biodegradable materials derived from such aromatic alkenes is another potential area of exploration in green chemistry.
Q & A
Q. What are the recommended synthetic routes for 3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via catalytic reduction of intermediates such as 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS 109089-77-2) using reducing agents like BH₃·THF or LiAlH₄ in aprotic solvents (e.g., THF). Optimization involves:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity.
- Temperature control : Maintaining 0–25°C prevents side reactions like over-reduction.
- Purification : Column chromatography with silica gel (hexane:EtOAc gradient) ensures purity >95% .
Table 1 : Key Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 mol% | ↑ Yield by 15–20% |
| Reaction Temperature | 0–25°C | Prevents byproducts |
| Solvent | THF or DCM | ↑ Solubility |
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (6.8–7.2 ppm), methoxy group (δ 3.8 ppm), and allylic methyl (δ 1.9 ppm) confirm substitution patterns.
- ¹³C NMR : Signals at 160–165 ppm (methoxy C-O) and 120–140 ppm (aromatic carbons) validate the backbone .
- IR : Stretching bands at 1650 cm⁻¹ (C=C) and 1250 cm⁻¹ (C-O) confirm functional groups.
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodological Answer : The compound is sensitive to light and oxidation. Recommended storage:
- Short-term: –4°C in amber vials under argon.
- Long-term: –20°C with desiccants (e.g., silica gel).
Stability decreases by 10% after 6 months at 4°C .
Advanced Research Questions
Q. What reaction mechanisms govern the catalytic hydrogenation of intermediates in the synthesis of this compound?
- Methodological Answer : The reduction of 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS 109089-77-2) to the allyl derivative involves a two-step mechanism:
Acid activation : Protonation of the carbonyl group by H⁺ from the solvent.
Hydride transfer : BH₃·THF delivers hydride to the β-carbon, forming the alkene via elimination.
Computational studies (DFT) suggest a transition state energy barrier of 25–30 kcal/mol, favoring syn-addition .
Q. How can computational modeling predict the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts reactivity at the para position of the methoxy group due to electron-donating effects (Hammett σ⁺ ≈ –0.27).
- Frontier Molecular Orbital (FMO) analysis : HOMO localization on the methoxy-substituted ring directs electrophiles to C5 of the methylphenyl group .
Table 2 : Calculated Reactivity Indices
| Position | Fukui Index (f⁻) | Electrophilic Susceptibility |
|---|---|---|
| C5 | 0.45 | High |
| C2 | 0.12 | Low |
Q. What strategies are effective for resolving contradictions in biological activity data for structurally related compounds?
- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from:
- Solubility differences : Use DMSO co-solvents (≤1% v/v) to ensure uniform dispersion.
- Strain variability : Validate against standardized strains (e.g., E. coli ATCC 25922).
Recent studies on imidazole-thiol analogs show that thiol oxidation to disulfides can reduce activity by 50%, necessitating anaerobic conditions .
Q. How can impurity profiling enhance the reproducibility of pharmacological studies involving this compound?
- Methodological Answer : Critical impurities include:
- Tolterodine EP Impurity A (CAS 124937-73-1): Monitor via HPLC (C18 column, 60:40 MeOH:H₂O, λ = 254 nm).
- 3-Phenylpropanol derivatives : Limit to <0.1% via recrystallization (hexane:EtOAc).
Impurity levels >0.5% correlate with a 20% decrease in bioactivity .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
